3-Chloro-4,5-dimethoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4,5-dimethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-6-4-9-3-5(8)7(6)11-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESDFMRQSJPSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 4,5 Dimethoxypyridine and Precursors
Retrosynthetic Analysis and Key Precursor Chemistry
Retrosynthetic analysis, a technique for planning a synthesis by working backward from the target molecule, reveals several potential pathways to 3-Chloro-4,5-dimethoxypyridine. youtube.com A logical disconnection breaks the carbon-chlorine bond, suggesting a late-stage chlorination of a 4,5-dimethoxypyridine precursor. This precursor, in turn, can be disconnected at the carbon-oxygen bonds, pointing to a dihydroxypyridine intermediate.
Key precursors in the synthesis of related structures often include pyridine (B92270) N-oxides, which facilitate certain substitutions. For instance, the synthesis of chloro-methoxy-dimethylpyridine derivatives has been achieved starting from 2,3,5-trimethylpyridine, which undergoes N-oxidation, nitration, and then methoxylation. This highlights a general strategy where the pyridine ring is first activated by N-oxidation, followed by the introduction of functional groups. For the target molecule, a plausible precursor would be 4,5-dimethoxypyridine, which would then need to undergo regioselective chlorination at the 3-position. The synthesis of the 4,5-dimethoxypyridine core itself is a critical step, potentially starting from simpler, more readily available pyridine derivatives.
Classical and Established Synthetic Routes to the Core Structure
Traditional synthetic methods have long been the foundation for constructing complex heterocyclic molecules. These multi-step sequences rely on well-understood, though sometimes harsh, reaction conditions to build the target structure piece by piece. udel.edunih.gov
Multi-Step Synthesis from Readily Available Starting Materials
Building the this compound structure often begins with simple, commercially available pyridines. A common strategy involves the sequential introduction of the required functional groups. For example, a synthesis might start with a pyridine derivative that is first hydroxylated or methoxylated. Patents describing the synthesis of related methoxypyridine derivatives often start with a pyridine N-oxide. google.com This intermediate allows for nitration at the 4-position, followed by a nucleophilic substitution with a methoxide (B1231860) source to install the methoxy (B1213986) group. A similar approach could be envisioned for introducing the 4,5-dimethoxy substituents, possibly starting from a di-substituted pyridine and building the functionality step-by-step.
Regioselective Chlorination Strategies
Achieving regioselective chlorination, especially at the C-3 position of a pyridine ring already bearing electron-donating methoxy groups at C-4 and C-5, is a significant chemical challenge. researchgate.net The electronic properties of the substituted pyridine ring will direct incoming electrophiles. Direct chlorination of 4,5-dimethoxypyridine would likely face regioselectivity issues.
To control the position of chlorination, chemists often employ specific chlorinating agents and reaction conditions. N-Chlorosuccinimide (NCS) is a common reagent for the chlorination of aromatic and heterocyclic compounds. researchgate.net In a study on the synthesis of gimeracil, the chlorination of 2,4-dimethoxypyridine (B102433) using NCS was investigated. It was found that dichlorination occurred to yield 3,5-dichloro-2,4-dimethoxypyridine, and attempts at selective monochlorination at the C-5 position were not highly regioselective, yielding primarily the 3-chloro isomer. researchgate.net This suggests that direct chlorination of a dimethoxypyridine precursor can be complex and may yield a mixture of products. Other chlorinating agents like sulfuryl chloride or methods involving in-situ generation of chlorine might be employed. researchgate.net For example, a process for synthesizing 4-Chloro-2,3-dimethylpyridine 1-oxide uses hydrochloric acid and sodium chloride for the transformation. chemicalbook.com
Ortho- and Para-Dimethoxylation Approaches
The introduction of the two adjacent methoxy groups at the C-4 and C-5 positions is a critical part of the synthesis. One classical approach is the demethylation of methoxy groups followed by re-methylation, although this is more relevant for modification rather than initial synthesis. A study involving 3,4-dimethoxypyridine-2-carbaldehyde (B1652338) noted that dehydrogenation could lead to partial demethylation at the C-3 position, indicating the lability of such groups under certain oxidative conditions. researchgate.net
A more direct approach involves starting with a precursor that already contains hydroxyl groups at the desired positions, which are then methylated. The synthesis of such dihydroxypyridines can be complex. An alternative is to build the pyridine ring with the methoxy groups already in place, using a condensation reaction. However, the most common methods documented for related compounds involve the functionalization of a pre-formed pyridine ring, often via nitration followed by nucleophilic substitution with sodium methoxide.
Modern and Green Chemistry Synthetic Approaches
Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods, with a strong emphasis on catalysis. ukri.orgbeilstein-journals.orgsnnu.edu.cn
Catalytic Methods for Pyridine Functionalization
Direct C-H functionalization of pyridines is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials, thus improving atom economy. snnu.edu.cn Transition-metal catalysis, particularly with iridium, palladium, and rhodium, has emerged as a powerful tool for this purpose. beilstein-journals.orgsnnu.edu.cn
For instance, iridium-catalyzed C-H borylation can be used to install a boron functional group at a specific position on the pyridine ring, which can then be converted to other functionalities. snnu.edu.cn While ortho- and para-functionalizations are more common, methods for meta-selective functionalization, which would be relevant for the 3-position, are being developed. snnu.edu.cn These often rely on directing groups or specialized ligands to control the regioselectivity. snnu.edu.cn
Another modern approach involves the temporary dearomatization of the pyridine ring to create more electron-rich intermediates that can react with electrophiles at positions not normally accessible. snnu.edu.cn Furthermore, photochemical methods are emerging that utilize pyridinyl radicals to achieve novel C-H functionalization patterns that differ from classical Minisci reactions. acs.orgnih.gov While not yet specifically reported for this compound, these catalytic C-H activation and functionalization strategies represent the frontier of pyridine chemistry and hold promise for more direct and efficient future syntheses of this and related compounds. ukri.orgorganic-chemistry.org
Flow Chemistry and Continuous Processing Techniques
The application of flow chemistry and continuous processing in the synthesis of pyridine derivatives, including precursors to this compound, offers significant advantages over traditional batch methods. These techniques provide enhanced control over reaction parameters, improved safety, and greater scalability. vapourtec.comresearchgate.net
Continuous flow reactors, such as continuous stirred-tank reactors (CSTRs) and plug flow reactors (PFRs), are increasingly employed for hazardous reactions or to improve process efficiency in industrial settings. vapourtec.com For instance, the industrial-scale production of halogenated pyridines can be optimized using continuous flow systems, which allow for superior management of heat transfer and consistent product quality. evitachem.com The ability to operate at elevated temperatures and pressures in a contained system enables reactions with volatile or noxious species that are challenging to handle in batch reactors. researchgate.net
A key reaction in the synthesis of chloro-pyridines is nucleophilic aromatic substitution (SNAr), where a leaving group on the pyridine ring is displaced by a nucleophile. vapourtec.com High-throughput experimentation (HTE) combined with flow chemistry has been used to rapidly optimize SNAr reaction conditions. nih.gov This approach allows for the screening of numerous unique reaction conditions quickly, providing robust guidance for selecting the most promising parameters for continuous synthesis in microfluidic or other flow reactors. nih.gov
Sustainable Reagent and Solvent Selection
The principles of green chemistry are increasingly influencing the choice of reagents and solvents in the synthesis of heterocyclic compounds like this compound. The focus is on reducing hazardous waste, improving atom economy, and using safer materials. researchgate.netgoogle.com
Sustainable Chlorinating Reagents
Traditional chlorinating agents such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are effective but generate significant acidic waste, posing environmental and handling challenges. vu.lt Modern approaches favor safer and more environmentally benign alternatives.
Trichloroisocyanuric acid (TCCA) is considered a green chlorinating agent because it is a stable, low-cost solid with a high active chlorine content. researchgate.net Its byproduct, cyanuric acid, has low solubility in many organic solvents and can often be removed by simple filtration. researchgate.net TCCA has been successfully used in the continuous flow chlorination of electron-rich aromatic compounds. researchgate.net
N-Chlorosuccinimide (NCS) is another practical and easy-to-handle solid chlorinating reagent. acs.org While less reactive than agents like SO₂Cl₂, its reactivity can be enhanced with catalysts. For instance, dimethyl sulfoxide (B87167) (DMSO) has been shown to catalyze the chlorination of various bioactive molecules using NCS. sielc.com
Chloramine-T offers an environmentally friendly method for the chlorination of imidazo[1,2-a]pyridines. acs.org Reactions can often be performed under neat (solvent-free) conditions at room temperature, with the primary byproduct being p-toluenesulfonamide. acs.org
Triphosgene (B27547) , a solid equivalent of the highly toxic phosgene (B1210022) gas, has been used for the high-yield chlorination of hydroxymethyl-pyridine derivatives. This method is noted for its environmental advantage as it releases carbonic acid gas instead of sulfur oxides.
A comparison of common chlorinating agents is presented below.
| Chlorinating Agent | Typical Form | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Liquid | High reactivity, low cost | Generates corrosive HCl and SO₂ gas | |
| Phosphorus Oxychloride (POCl₃) | Liquid | Effective for converting hydroxypyridines to chloropyridines | Generates acidic phosphorus-containing waste | google.com |
| N-Chlorosuccinimide (NCS) | Solid | Easy to handle, mild conditions | Lower reactivity, may require a catalyst | acs.org |
| Trichloroisocyanuric Acid (TCCA) | Solid | High active chlorine content, stable, green oxidant | Byproduct (cyanuric acid) needs removal | researchgate.net |
| Triphosgene | Solid | Safer than phosgene gas, high yield, cleaner byproducts (CO₂) | Requires careful handling | |
| Chloramine-T | Solid | Environmentally friendly, often works in neat conditions | Applicability may be substrate-dependent | acs.org |
Sustainable Solvents and Strategies
Purification and Isolation Methodologies in Synthesis
The purification and isolation of this compound and its precursors are critical steps to ensure the final product meets the required purity standards. A variety of standard and advanced methodologies are employed, chosen based on the physical properties of the target compound and the nature of the impurities. wikipedia.orgyoutube.com
Common Purification Techniques
Crystallization and Recrystallization: This is a primary method for purifying solid pyridine derivatives. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. wikipedia.org For example, 2-hydroxymethyl-4,5-dimethoxy-pyridine has been effectively purified by recrystallization from toluene. prepchem.com Ethanol is also a common recrystallization solvent for related chloropyridine hydrochlorides. mdpi.com
Chromatography: Chromatographic techniques are essential for separating complex mixtures and isolating pure compounds. moravek.com
Flash Column Chromatography: This is widely used for the purification of substituted pyridines. mdpi.com It involves passing the mixture through a column of silica (B1680970) gel under pressure, eluting with a solvent system such as a hexane/ethyl acetate (B1210297) gradient. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical confirmation of purity and for preparative purification. sielc.commoravek.com Reverse-phase HPLC is effective for purifying pyridine-derived analogues, often using acetonitrile (B52724)/water mobile phases containing formic acid. nih.gov
Gas Chromatography (GC): Capillary gas chromatography is a high-resolution method used for the separation and analysis of complex mixtures of substituted pyridines. nih.gov
Extraction: Liquid-liquid extraction is a fundamental workup procedure used to separate the product from the reaction mixture. For instance, after neutralization of the reaction mixture, the product can be extracted into an organic solvent like dichloromethane (B109758). google.comprepchem.com
Distillation: For liquid products or precursors, distillation (including simple, fractional, and reduced-pressure distillation) is used to separate compounds based on differences in boiling points. youtube.com
The table below summarizes common purification methods used for substituted pyridines.
| Method | Principle of Separation | Typical Application/Example | Reference |
|---|---|---|---|
| Recrystallization | Differential solubility in a solvent at different temperatures | Purifying solid 2-hydroxymethyl-4,5-dimethoxy-pyridine from toluene | prepchem.com |
| Flash Chromatography | Differential adsorption on a solid phase (e.g., silica gel) | Separating multi-substituted pyridines using a hexane/ethyl acetate eluent | mdpi.comnih.gov |
| HPLC | Differential partitioning between mobile and stationary phases | Purifying pyridine-derived drug analogues | nih.gov |
| Extraction | Differential solubility in immiscible liquids | Extracting product from an aqueous reaction mixture into dichloromethane | google.comprepchem.com |
| Distillation | Difference in boiling points | Purifying liquid pyridine precursors | youtube.com |
Comparative Analysis of Synthetic Yields and Efficiencies
A common precursor for many substituted pyridines is a hydroxymethyl pyridine derivative, which is subsequently chlorinated. The synthesis of 2-hydroxymethyl-4,5-dimethoxy-pyridine from 4,5-dimethoxy-2-methylpyridine (B3355560) 1-oxide via rearrangement with acetic anhydride (B1165640) followed by hydrolysis has been reported with a 74% yield. prepchem.com
The subsequent chlorination of the hydroxymethyl group is a critical step. Using thionyl chloride (SOCl₂) in dichloromethane is a common method. For the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from the corresponding alcohol, this step has been reported with yields ranging from 76% to a high of 93.9%. google.comgoogle.com An alternative, greener method using triphosgene for a similar transformation on a 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine substrate reported an even higher yield of over 96%.
The following table presents a comparative summary of reported yields for key synthetic steps relevant to the formation of chloro-dimethoxy-pyridine structures.
| Transformation/Product | Starting Material | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| 2-Hydroxymethyl-4,5-dimethoxy-pyridine | 4,5-Dimethoxy-2-methylpyridine 1-oxide | Acetic Anhydride, NaOH | 74% | prepchem.com |
| 2-Chloromethyl-3,4-dimethoxypyridine HCl | 2-Hydroxymethyl-3,4-dimethoxy-pyridine | Thionyl Chloride (SOCl₂) | 93.9% | google.com |
| 2-Chloromethyl-3,4-dimethoxypyridine HCl | 2-Hydroxymethyl-3,4-dimethoxy-pyridine | Thionyl Chloride (SOCl₂) | 76% | |
| 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine HCl | 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Triphosgene | >96% | |
| 2-Chloromethyl-3,4-dimethoxypyridine HCl (Overall) | Maltol | Multi-step synthesis | >75% | google.compatsnap.com |
| 4-Chloro-3,5-dimethylpyridin-1-ium Chloride | 3,5-Lutidine | Thionyl Chloride (SOCl₂) | 60% | mdpi.com |
Chemical Reactivity and Derivatization of 3 Chloro 4,5 Dimethoxypyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further influenced by the substituents on the ring. The chlorine atom at the 3-position serves as a leaving group in these reactions.
Displacement of the Chlorine Atom
The primary SNAr pathway for 3-Chloro-4,5-dimethoxypyridine involves the displacement of the chloride ion by a nucleophile. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. The two methoxy (B1213986) groups at the 4- and 5-positions are electron-donating by resonance but can also influence the regioselectivity and rate of the reaction.
Reactivity with Various Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur, Carbon-based)
This compound readily reacts with a range of nucleophiles, leading to the formation of diverse derivatives.
Nitrogen Nucleophiles: Amines are common nucleophiles used in SNAr reactions with this substrate. The reaction typically requires heat and sometimes a base to proceed to completion, affording the corresponding 3-amino-4,5-dimethoxypyridine derivatives. The specific conditions can be tailored based on the nucleophilicity of the amine.
Oxygen Nucleophiles: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the chlorine atom to yield the corresponding 3,4,5-trimethoxypyridine or 3-ethoxy-4,5-dimethoxypyridine. These reactions are often carried out in the corresponding alcohol as the solvent.
Sulfur Nucleophiles: Thiolates are potent nucleophiles and react efficiently with this compound to form 3-thioether derivatives. These reactions are typically fast and provide high yields of the desired products.
Carbon Nucleophiles: While less common for SNAr reactions on pyridines, strong carbon nucleophiles like organolithium or Grignard reagents can potentially react, though side reactions are possible.
Below is a table summarizing the SNAr reactions of this compound with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Product Type |
| Nitrogen | Ammonia, Primary/Secondary Amines | 3-Amino-4,5-dimethoxypyridines |
| Oxygen | Sodium Methoxide | 3,4,5-Trimethoxypyridine |
| Sulfur | Sodium Thiophenolate | 3-(Phenylthio)-4,5-dimethoxypyridine |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. However, the presence of two electron-donating methoxy groups on the ring in this compound can facilitate such reactions. dal.ca The general mechanism for EAS involves the attack of the aromatic ring on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The methoxy groups are activating and direct incoming electrophiles to the ortho and para positions. In this case, the available positions for substitution are C-2 and C-6. The directing effects of the substituents and the inherent reactivity of the pyridine ring will determine the regiochemical outcome of any EAS reaction. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions, though forcing conditions may be required.
Metal-Catalyzed Cross-Coupling Reactions at Pyridine Positions
The chlorine atom on this compound makes it an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of the chloropyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is widely used to form a new carbon-carbon bond at the 3-position of the pyridine ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Table of Suzuki-Miyaura Coupling Conditions:
| Component | Example |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines. This method is often preferred over traditional SNAr reactions due to its milder reaction conditions and broader substrate scope. The selection of the appropriate palladium precursor and ligand is critical for the success of the reaction.
Table of Buchwald-Hartwig Amination Conditions:
| Component | Example |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos |
| Base | NaOt-Bu, K₂CO₃ |
| Solvent | Toluene, Dioxane |
Sonogashira Coupling and Related Reactions
The Sonogashira reaction is a robust method for forming C(sp²)–C(sp) bonds by coupling aryl halides with terminal alkynes, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. vulcanchem.com While specific studies on this compound are not extensively documented, the reactivity of other substituted chloropyridines provides a strong basis for its expected behavior.
The coupling of chloropyridines can be challenging, but successful reactions have been reported under optimized conditions. For instance, the coupling of 2-chloropyridine (B119429) with phenylacetylene (B144264) has been achieved in high yield (87%) using an oxime palladacycle catalyst in water with microwave irradiation. ua.es Other systems, such as using Pd(CF₃COO)₂ with PPh₃ and CuI in DMF, have proven effective for coupling 2-amino-3-bromopyridines, suggesting that the chloro-analogue would also be reactive, albeit potentially requiring more forcing conditions. scirp.org
Recent advances have focused on copper-free Sonogashira couplings, which can be advantageous in simplifying purification. preprints.org Catalytic systems involving dimeric hydroxo palladium complexes with N-heterocyclic carbene (NHC) ligands have shown extremely high efficiency (Turnover Number up to 560,000) for the coupling of aryl chlorides, although yields with heteroaromatic halides like 3-chloropyridine (B48278) were noted to be lower. preprints.orgpreprints.org The electron-donating methoxy groups on this compound may increase the electron density of the ring, potentially making oxidative addition to the palladium catalyst slower compared to electron-deficient pyridines.
Table 1: Representative Conditions for Sonogashira Coupling of Chloro- and Bromopyridines
| Pyridine Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Oxime Palladacycle (1a) / TBAB | K₂CO₃ | H₂O | 130 (MW) | 87 | ua.es |
| 3-Bromo-2-chloropyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | 100 | 70-85 | vulcanchem.com |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | scirp.org |
| 3-Chloropyridine | [{Pd(µ-OH)Cl(IPr)}₂] / KOH | KOH | Ethanol | 80 | Lower Yields Reported | preprints.orgpreprints.org |
This table is interactive. Users can sort columns to compare different reaction parameters.
Stille Coupling
The Stille reaction, which couples an organic halide with an organostannane reagent catalyzed by palladium, is another key C-C bond-forming transformation. numberanalytics.com This reaction is known for its tolerance of a wide variety of functional groups. harvard.eduresearchgate.net The reactivity of aryl chlorides in Stille couplings has been well-established, often requiring the use of sterically hindered and electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. harvard.edu
For the coupling of this compound, one would anticipate the need for a catalyst system similar to those used for other aryl chlorides. Catalyst systems composed of Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as XPhos or RuPhos have proven effective for the Stille coupling of challenging substrates like aryl mesylates, indicating their potential applicability here. nih.gov The choice of solvent can be critical, with alcoholic solvents like t-BuOH sometimes providing superior results over ethereal or other polar aprotic solvents. nih.gov While chloro-substituted pyridines have been shown to be reactive substrates, the specific electronic environment of this compound would necessitate empirical optimization of reaction conditions. researchgate.net
Table 2: Typical Catalyst Systems and Conditions for Stille Coupling of Aryl Chlorides
| Catalyst | Ligand | Additive/Base | Solvent | Temperature | Notes | Reference |
| Pd(PPh₃)₄ | - | - | DMF | 95°C | Used for coupling a chloropyridine derivative in a VEGFR Kinase Inhibitor synthesis. | harvard.edu |
| Pd₂(dba)₃ | AsPh₃ | CuI | DMF | 60°C | Both AsPh₃ and CuI were required for product formation. | harvard.edu |
| Pd(OAc)₂ | XPhos (1) | CsF | t-BuOH | 100°C | Developed for aryl mesylates, but demonstrates a potent system for unreactive electrophiles. | nih.gov |
| PdCl₂(PPh₃)₂ | - | - | NMP | 100°C | General condition for coupling alkyl halides, adaptable for aryl halides. | numberanalytics.com |
This table is interactive. Users can sort columns to compare different reaction parameters.
Functional Group Interconversions on the Pyridine Ring and Side Chains
Transformations of Methoxy Groups
The two methoxy groups at the C4 and C5 positions of the pyridine ring are susceptible to cleavage (demethylation) to yield the corresponding hydroxypyridines or pyridones. This transformation is typically achieved using strong acids or Lewis acids. Reagents such as hydrobromic acid (HBr) have been used for the demethylation of polymethoxylated bipyridyls. researchgate.net
In a synthetic route towards a pyridone derivative, a selective demethylation of a dimethoxypyridine compound was achieved using lithium chloride (LiCl) and p-toluenesulfonic acid in a high-boiling alcohol solvent like 2-propanol. google.com This method was noted to selectively remove the methyl group adjacent to the pyridine nitrogen. google.com For this compound, this suggests that the C4-methoxy group might be selectively cleaved under such conditions, leading to 3-chloro-5-methoxy-4-hydroxypyridine (which would exist in tautomeric equilibrium with the pyridone form).
Unexpected demethylation can also occur under different reaction conditions. For example, the dehydrogenation of a 2-(3,4-dimethoxypyridin-2-yl)dihydroquinazolinone derivative with oxidants like DDQ resulted in the demethylation of the methoxy group at the C3 position of the pyridyl moiety. researchgate.netresearchgate.net Additionally, attempts to demethylate a 2,6-dimethoxy-5-(β-D-ribofuranosyl)pyridine using trimethylsilyl (B98337) iodide or boron tribromide were unsuccessful, leading instead to isomerization and anomerization, highlighting the potential for complex outcomes depending on the substrate and reagents. tandfonline.comtandfonline.com
Reduction and Oxidation Reactions of the Pyridine Nucleus
Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. Standard methods for N-oxidation include the use of peroxides, such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (mCPBA). arkat-usa.orggoogle.com These methods are generally effective for a wide range of substituted pyridines, including those with both electron-donating and electron-withdrawing groups. arkat-usa.orgrsc.org Therefore, this compound is expected to readily form this compound N-oxide under these conditions. researchgate.net
Reduction: The aromatic pyridine ring can be fully reduced to the corresponding saturated piperidine (B6355638) ring. This is commonly accomplished via catalytic hydrogenation using catalysts like platinum, palladium, or nickel under a hydrogen atmosphere. uoanbar.edu.iq The reduction of the pyridine ring is a standard transformation, though the conditions must be chosen carefully to avoid unwanted side reactions. msu.edu In the case of this compound, catalytic hydrogenation could potentially lead to the hydrogenolysis (cleavage) of the C-Cl bond in addition to ring reduction. Alternative reduction methods, such as using sodium metal in ethanol, might circumvent this issue. The product of complete reduction would be 3-chloro-4,5-dimethoxypiperidine.
Ring-Opening and Rearrangement Reactions
While the pyridine ring is generally stable, substituted pyridines and their derivatives can undergo ring-opening or rearrangement reactions under specific conditions.
A well-known transformation is the Boekelheide rearrangement, which involves treating a pyridine N-oxide with an acylating agent like acetic anhydride (B1165640). youtube.comacs.org This typically results in the rearrangement of a substituent from the nitrogen to the adjacent α-carbon. Applying this to the N-oxide of this compound could potentially lead to complex rearranged products.
The Ciamician-Dennstedt rearrangement involves the reaction of a pyrrole (B145914) with a dihalocarbene to yield a 3-halopyridine, representing a ring-expansion rearrangement. youtube.com More contemporary rearrangement reactions of pyridines have been developed, including visible-light-mediated energy-transfer catalysis to induce a di-π-ethane rearrangement, which can form three-membered ring structures from pyridine scaffolds. chinesechemsoc.org Another example involves the reaction of 4-amino-3-halopyridines with acyl chlorides, which proceeds through a presumed N-acylated intermediate that rearranges via intramolecular nucleophilic aromatic substitution. nih.gov
Chiral Synthesis and Stereoselective Transformations (if applicable to derivatives)
While this compound is an achiral molecule, its derivatives can be employed in chiral synthesis. The development of methods for the enantioselective synthesis of chiral pyridines is an active area of research due to their prevalence in medicinal chemistry. researchgate.net
One strategy involves the catalytic enantioselective functionalization of a prochiral center attached to the pyridine ring. For example, derivatives of this compound could be synthesized via cross-coupling reactions (see sections 3.3.3 and 3.3.4) to introduce an alkenyl group. This alkenylpyridine could then undergo highly enantioselective conjugate addition with a Grignard reagent, catalyzed by a copper-chiral diphosphine ligand system, to create a stereocenter on the side chain. researchgate.net
Another approach is to synthesize chiral pyridine-containing ligands for use in asymmetric catalysis. The pyridine scaffold is a core component of many important ligand classes, such as PyBox and PyMox. By functionalizing the this compound backbone with chiral auxiliaries or resolving racemic mixtures of its derivatives, new chiral ligands could be developed. The synthesis of chiral 1,2-dihydropyridines via modular organocatalytic sequences represents another pathway to access enantioenriched piperidines and pyridines, which could be adapted for derivatives of the title compound. nih.gov
The field of asymmetric [2+2+2] cycloaddition reactions catalyzed by chiral cobalt complexes also offers a route to highly substituted, enantioenriched pyridines, demonstrating the potential for creating complex chiral architectures based on a pyridine core. bohrium.com
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation
High-Resolution Mass Spectrometry for Reaction Product Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of "3-Chloro-4,5-dimethoxypyridine" in complex reaction mixtures. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap analyzers, provide mass measurements with high accuracy (typically <5 ppm error) and resolving power. mdpi.comresearchgate.net This precision allows for the determination of the elemental composition of the parent ion and its fragments. researchgate.net
For "this compound," HRMS can unequivocally confirm its presence by matching the experimentally observed accurate mass to its theoretical exact mass. A key diagnostic feature is the isotopic pattern of the molecular ion peak, arising from the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two prominent peaks separated by approximately 2 Da: the [M]⁺ peak corresponding to the molecule with ³⁵Cl and the [M+2]⁺ peak for the molecule containing ³⁷Cl. The high resolving power of HRMS can easily distinguish these isotopic peaks, providing strong evidence for the presence of a chlorine atom in the molecule. nih.gov
Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented to produce a characteristic pattern of daughter ions, aiding in the structural elucidation of unknown reaction byproducts or metabolites. nih.gov
Table 1: Theoretical HRMS Data for this compound (C₇H₈ClNO₂)
| Ion Formula | Isotope | Theoretical Exact Mass (m/z) | Relative Abundance (%) |
|---|---|---|---|
| [C₇H₈³⁵ClNO₂]⁺ | [M]⁺ | 173.02435 | 100.0 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
While one-dimensional (¹H and ¹³C) NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of the structure of "this compound" and its derivatives. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings, typically over two to three bonds. For "this compound," a COSY spectrum would show a cross-peak between the two aromatic protons (H-2 and H-6), confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly attached to carbon atoms (¹H-¹³C one-bond couplings). It would show correlations between H-2 and C-2, H-6 and C-6, and the methoxy (B1213986) protons with their respective methoxy carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. A NOESY spectrum of "this compound" would show correlations between the methoxy protons at C-4 and the aromatic proton at H-2, as well as between the methoxy protons at C-5 and the aromatic proton at H-6, confirming their spatial proximity.
Table 2: Predicted 2D-NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Key Cross-Peaks | Information Gained |
|---|---|---|---|
| COSY | ¹H - ¹H | H-2 ↔ H-6 | Connectivity of aromatic protons |
| HSQC | ¹H - ¹³C (¹J) | H-2 ↔ C-2; H-6 ↔ C-6; OCH₃ ↔ C(methoxy) | Direct C-H attachments |
| HMBC | ¹H - ¹³C (²⁻³J) | H-2 ↔ C-3, C-4, C-6; H-6 ↔ C-2, C-4, C-5; OCH₃(C4) ↔ C-3, C-4, C-5; OCH₃(C5) ↔ C-4, C-5, C-6 | Molecular skeleton assembly |
| NOESY | ¹H - ¹H (space) | H-2 ↔ OCH₃(C4); H-6 ↔ OCH₃(C5) | Spatial arrangement of substituents |
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. irispublishers.com It is particularly valuable for studying polymorphism—the ability of a compound to exist in two or more crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect and quantify them. nih.govnih.gov
For "this compound," ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, could be used to analyze its crystalline forms. irispublishers.com Each polymorph would likely exhibit a unique ssNMR spectrum due to differences in molecular conformation, intermolecular interactions, and crystal packing, resulting in distinct chemical shifts. researchgate.netresearchgate.net This makes ssNMR an essential tool for quality control and for studying solid-state transformations.
X-ray Crystallography for Precise Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to obtain highly accurate data on bond lengths, bond angles, and torsional angles.
While specific crystal structure data for "this compound" is not publicly available, analysis of related substituted pyridine (B92270) derivatives provides a clear indication of the type of information that can be obtained. rsc.orgijream.orgredalyc.org Single crystal X-ray diffraction (SCXRD) studies on derivatives would reveal the planarity of the pyridine ring, the orientation of the methoxy groups relative to the ring, and the precise geometry of all substituent atoms. rsc.orgresearchgate.net This information is fundamental for understanding steric and electronic effects within the molecule.
As an illustrative example, the crystallographic data for a 4,6-disubstituted-2-methoxypyridine derivative reveals detailed structural parameters. rsc.org A similar analysis on a crystal of "this compound" would yield a comparable level of structural detail.
Table 3: Example Crystal Data and Structure Refinement for a Substituted 2-Methoxypyridine (B126380) Derivative (Compound 4n from rsc.org)
| Parameter | Value |
|---|---|
| Empirical Formula | C₃₃H₄₀N₂O₂S |
| Crystal System | Orthorhombic |
| Space Group | Aba2 |
| a (Å) | 14.8343(5) |
| b (Å) | 44.690(2) |
| c (Å) | 7.3614(3) |
| V (ų) | 4880.2(3) |
Data sourced from a study on 2-methoxypyridine derivatives as a representative example of the crystallographic data obtainable for substituted pyridines. rsc.org
The pyridine nitrogen in "this compound" provides a basic site capable of forming hydrogen bonds with acidic co-formers, leading to the formation of co-crystals or salts. mdpi.commdpi.com X-ray diffraction is the primary technique for characterizing these multi-component systems. mdpi.comacs.org
Structural analysis of such co-crystals would reveal the specific intermolecular interactions, such as the common and robust acid–pyridine heterosynthon, where a hydrogen bond forms between the carboxylic acid of a co-former and the pyridine nitrogen. mdpi.commdpi.comresearchgate.net The resulting crystal packing is further stabilized by other interactions like π-π stacking or weaker hydrogen bonds. acs.org Understanding these interactions is critical in the field of crystal engineering, where the physical properties of a compound can be systematically modified by forming co-crystals. acs.org
Vibrational Spectroscopy (FTIR, Raman) for Conformational Studies and Functional Group Analysis
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the pyridine ring will give rise to several distinct vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The specific positions of these bands can be influenced by the substitution pattern on the ring.
The two methoxy groups (-OCH₃) will also have characteristic vibrational modes. The C-H stretching vibrations of the methyl groups are anticipated to appear in the 2850-2960 cm⁻¹ range. The C-O-C asymmetric and symmetric stretching vibrations are typically found in the 1200-1275 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹, though its intensity can vary.
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing mode of the pyridine ring is expected to be a strong and characteristic band in the Raman spectrum, typically around 990-1030 cm⁻¹. The C-Cl bond, due to its polarizability, should also be Raman active.
Conformational studies of this compound can be aided by vibrational spectroscopy. The orientation of the two methoxy groups relative to the pyridine ring can lead to different conformational isomers. These conformers may have subtle differences in their vibrational spectra due to changes in symmetry and steric interactions. By comparing experimental spectra with theoretical calculations for different possible conformations, it is possible to deduce the most stable geometry of the molecule in a given state (solid, liquid, or gas).
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H | Stretching | 3000-3100 | FTIR, Raman |
| Pyridine Ring | C=C, C=N Stretching | 1400-1600 | FTIR, Raman |
| Pyridine Ring | Ring Breathing | 990-1030 | Raman |
| Methoxy (-OCH₃) | C-H Stretching | 2850-2960 | FTIR, Raman |
| Methoxy (-OCH₃) | Asymmetric C-O-C Stretching | 1200-1275 | FTIR |
| Methoxy (-OCH₃) | Symmetric C-O-C Stretching | 1000-1100 | FTIR |
| C-Cl | Stretching | 600-800 | FTIR, Raman |
Chromatographic and Hyphenated Techniques for Reaction Monitoring and Purity Profiling
Chromatographic techniques are indispensable for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. When coupled with mass spectrometry, these methods provide powerful tools for separation, identification, and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that is particularly useful for the analysis of less volatile or thermally labile compounds, although it can also be applied to compounds suitable for GC-MS. In LC-MS, separation is achieved in the liquid phase, which offers a wider range of stationary and mobile phases compared to GC, allowing for greater flexibility in method development.
For the analysis of this compound, reversed-phase liquid chromatography would be a suitable approach. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape, would likely provide good separation.
The mass spectrometer, typically employing an electrospray ionization (ESI) source, would detect the protonated molecule [M+H]⁺ in positive ion mode. The isotopic pattern for chlorine would again be evident. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the [M+H]⁺ ion, providing structural confirmation and enabling more selective and sensitive detection in complex matrices.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantitative analysis and purity profiling of organic compounds. For this compound, its aromatic nature makes it a good candidate for UV detection. The pyridine ring system will exhibit strong UV absorbance at specific wavelengths, which can be used for sensitive detection.
A typical HPLC method for the quantitative analysis of this compound would involve a reversed-phase column (e.g., C18 or C8) and an isocratic or gradient mobile phase of acetonitrile and water. The choice of mobile phase composition would be optimized to achieve good resolution between the main compound and any potential impurities, as well as a reasonable retention time.
For purity profiling, a gradient elution method is often preferred to ensure the separation of impurities with a wide range of polarities. By analyzing a sample and integrating the peak areas of the main component and all impurities, the purity of the sample can be accurately determined. Calibration curves, prepared using standards of known concentration, are used to quantify the amount of this compound in a sample. The method would be validated for linearity, accuracy, precision, and limits of detection and quantification to ensure reliable results.
Table 2: Summary of Chromatographic Techniques for this compound Analysis
| Technique | Typical Column | Mobile Phase/Carrier Gas | Detection | Key Applications |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry | Identification, structural elucidation, reaction monitoring |
| LC-MS | Reversed-phase (e.g., C18) | Acetonitrile/Water with formic acid | Mass Spectrometry (ESI) | Identification, quantification in complex matrices |
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water | UV-Vis | Quantitative analysis, purity profiling |
Computational and Theoretical Investigations of 3 Chloro 4,5 Dimethoxypyridine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to calculate the electronic structure and properties of molecules. DFT methods, such as the popular B3LYP functional combined with basis sets like 6-311++G(d,p), can predict a variety of molecular properties with good accuracy. researchgate.netresearchgate.net
The electronic structure of 3-Chloro-4,5-dimethoxypyridine is dictated by the interplay of the pyridine (B92270) ring and its substituents: a chloro group and two methoxy (B1213986) groups. The nitrogen atom and the chloro group are electron-withdrawing, while the methoxy groups are electron-donating through resonance.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (E_gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. ekb.egresearchgate.net
For this compound, the HOMO is expected to be distributed primarily over the pyridine ring and the oxygen atoms of the methoxy groups, reflecting the electron-donating nature of these groups. The LUMO is likely concentrated around the electron-deficient parts of the ring, influenced by the electronegative chlorine and nitrogen atoms.
Table 1: Predicted Frontier Molecular Orbital Properties This table presents hypothetical values typical for a molecule of this type, as would be calculated using DFT methods.
| Parameter | Predicted Value (eV) | Description |
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital. Higher values indicate stronger electron-donating ability. |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate stronger electron-accepting ability. |
| Egap (LUMO-HOMO) | 4.95 | Energy gap, an indicator of chemical reactivity and kinetic stability. researchgate.net |
DFT calculations can predict the most likely sites for chemical reactions. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netekb.eg For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating sites prone to electrophilic attack. Positive potential (blue) would be expected near the hydrogen atoms and potentially on the carbon atom bonded to chlorine, suggesting susceptibility to nucleophilic attack.
Reactivity descriptors derived from DFT, such as Fukui functions, can quantify the reactivity at specific atomic sites. These calculations help elucidate potential reaction pathways, for instance, in nucleophilic aromatic substitution, where the chloro group is a potential leaving group. researchgate.netnih.gov The presence of electron-donating methoxy groups might modulate the reactivity at the C3 position where the chlorine is attached.
DFT is a reliable tool for predicting various spectroscopic properties, which is invaluable for structure confirmation.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. d-nb.infonih.gov Predictions are typically accurate when compared with experimental data, especially when solvent effects are modeled. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) These are representative theoretical values calculated relative to a standard (e.g., TMS). The numbering corresponds to standard pyridine nomenclature.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | 8.10 | 145.0 |
| C3 | - | 120.5 |
| C4 | - | 148.2 |
| C5 | - | 142.8 |
| C6 | 7.95 | 140.1 |
| 4-OCH₃ | 3.95 | 56.5 |
| 5-OCH₃ | 3.90 | 56.3 |
IR Spectroscopy: DFT calculations can predict vibrational frequencies. researchgate.net These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental IR spectra. scirp.org Key predicted vibrations for this compound would include C-H stretching, C=C/C=N ring stretching, C-O stretching of the methoxy groups, and the C-Cl stretching.
Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹) This table shows hypothetical scaled frequencies for the most characteristic vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | -OCH₃ group C-H stretching |
| 1600-1450 | Pyridine ring C=C and C=N stretching |
| 1250-1200 | Aryl-O asymmetric stretching (methoxy) |
| 1050-1000 | Aryl-O symmetric stretching (methoxy) |
| 850-750 | C-Cl stretching |
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. scirp.orgresearchgate.net The calculations provide the absorption maxima (λ_max) and oscillator strengths (f), corresponding to π→π* and n→π* transitions within the molecule. For a substituted pyridine like this, transitions involving the aromatic system and the lone pairs on oxygen and nitrogen would be predicted. scirp.org The visible portion of the spectrum covers approximately 400 to 800 nm. msu.edu
Table 4: Predicted UV-Vis Absorption Maxima (λ_max) Hypothetical TD-DFT results in a typical solvent like methanol.
| λ_max (nm) | Oscillator Strength (f) | Predominant Transition Type |
| 285 | 0.25 | π→π |
| 240 | 0.18 | π→π |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. An MD simulation for this compound would model the atomic motions over time by solving Newton's equations of motion.
The primary focus of such a simulation would be to explore the conformational landscape arising from the rotation of the two methoxy groups. These rotations are subject to steric hindrance from each other and the adjacent chloro and hydrogen substituents. MD simulations can reveal the most populated conformations, the energy barriers between them, and how the conformational preferences change in different solvent environments. This provides a dynamic picture of the molecule's structure that is not captured by static geometry optimization alone.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties
Quantitative Structure-Property Relationship (QSPR) is a computational method that correlates the structural features of molecules with their physicochemical properties. semanticscholar.org To build a QSPR model for a property of this compound (e.g., solubility, boiling point, or a specific biological activity), one would first need a dataset of related pyridine compounds with known experimental values for that property. researchgate.netd-nb.info
Next, a variety of molecular descriptors would be calculated for each molecule in the dataset, including this compound. These descriptors fall into several categories:
Constitutional: Molecular weight, atom counts.
Topological: Connectivity indices that describe the branching of the molecular skeleton.
Geometric: Molecular surface area, volume.
Quantum-Chemical: Dipole moment, HOMO/LUMO energies, atomic charges. researchgate.net
Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links a selection of these descriptors to the property of interest. semanticscholar.org This model could then be used to predict the property for this compound and other new compounds.
Table 5: Representative Molecular Descriptors for QSPR Modeling This table lists examples of descriptors that would be calculated for this compound as input for a QSPR model.
| Descriptor | Type | Description |
| Molecular Weight | Constitutional | The sum of the atomic weights of all atoms in the molecule. |
| XLogP3 | Physicochemical | A calculated value for the logarithm of the octanol/water partition coefficient, indicating hydrophobicity. |
| Polar Surface Area (PSA) | Geometric | The surface area contributed by polar atoms (N, O), related to permeability. |
| Hardness (η) | Quantum-Chemical | (ELUMO - EHOMO)/2, a measure of resistance to charge transfer. researchgate.net |
Reaction Mechanism Studies through Transition State Computations
DFT calculations are a powerful method for investigating the detailed mechanisms of chemical reactions. This involves identifying and characterizing the geometries and energies of all relevant stationary points along a reaction coordinate, including reactants, intermediates, products, and, most importantly, transition states (TS). beilstein-journals.org A transition state is an energy maximum along the reaction pathway and its structure is key to understanding the reaction's feasibility and selectivity. nih.gov
For this compound, a relevant reaction to study would be a Nucleophilic Aromatic Substitution (S_NAr), where a nucleophile replaces the chlorine atom. Computational chemists would model this reaction by:
Optimizing the geometries of the reactant (this compound and a nucleophile, e.g., methoxide).
Locating the transition state structure for the nucleophilic attack on the carbon bearing the chlorine. This is often the rate-determining step.
Characterizing the Meisenheimer complex, a high-energy intermediate.
Locating the transition state for the departure of the chloride ion.
Optimizing the geometry of the final product.
By calculating the energies of each of these species, an energy profile for the reaction can be constructed. The difference in energy between the reactants and the highest-energy transition state gives the activation energy (ΔE‡), which determines the reaction rate. Such studies can explain why a reaction occurs at a particular position and predict how changes in the substituents would affect the reaction outcome. beilstein-journals.orgrsc.org
Table 6: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction Relative energies (kcal/mol) for the S_NAr reaction of this compound with a generic nucleophile (Nu⁻).
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (Attack of Nu⁻) | +18.5 |
| Meisenheimer Intermediate | +5.2 |
| Transition State 2 (Loss of Cl⁻) | +12.0 |
| Products | -10.8 |
In Silico Design of Novel this compound Derivatives
A thorough review of publicly accessible scientific literature and research databases indicates a significant gap in the computational and theoretical investigation specifically focused on the in silico design of novel derivatives of this compound. While extensive research exists on the computational design, virtual screening, and molecular modeling of the broader class of pyridine derivatives for various therapeutic targets ijfmr.comijfmr.comresearchgate.nettandfonline.comacs.orgacs.orgmdpi.comnih.gov, studies centered on the this compound scaffold are not presently available.
The field of computational chemistry frequently employs in silico methods to accelerate drug discovery by designing and evaluating new molecular entities virtually before their actual synthesis. ijfmr.comtandfonline.com These approaches include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations to predict the biological activity, binding affinity, and pharmacokinetic properties of novel compounds. ijfmr.comtandfonline.comnih.govresearchgate.netnih.gov
General computational studies on pyridine derivatives have successfully identified promising candidates for various targets, such as kinases and DNA gyrase, demonstrating the power of these methods. ijfmr.comresearchgate.netacs.org For instance, virtual screening of pyridine libraries has led to the identification of potential CDK9 inhibitors for cancer therapy. ijfmr.comijfmr.com Similarly, molecular docking has been used to predict the binding modes of pyridine-based compounds to target proteins, guiding the design of more potent and selective inhibitors. tandfonline.comacs.org
Future research in this area would be required to generate the data necessary to populate detailed findings and predictive models for this class of compounds.
Information on "this compound" is Not Available
Following a comprehensive search for scientific literature, patents, and technical data, it has been determined that there is currently no publicly available information regarding the specific applications of the chemical compound This compound in the areas outlined in the request.
Searches for this compound, including by its CAS Number (1261562-13-3), did not yield any research findings, patents, or detailed articles describing its use in the following fields:
Building Block in the Synthesis of Functional Organic Materials:
Precursors for Polymer and Oligomer Development
Components in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Photovoltaics)
Role in Liquid Crystal Synthesis
Utility in Catalyst and Ligand Design
Intermediate for Agrochemical Synthesis (excluding biological activity/efficacy)
Development of Advanced Dyes and Pigments
While information exists for structurally related compounds—such as other chlorinated or methoxylated pyridine derivatives (e.g., 3-Chloro-4,5-dimethoxypyridazine , 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride)—these are distinct molecules. Adhering to the strict requirement to focus solely on This compound , no data could be found to populate the requested article structure.
Therefore, it is not possible to generate a scientifically accurate article on the specified applications of this compound based on the available information.
Applications of 3 Chloro 4,5 Dimethoxypyridine in Materials Science and Specialty Chemical Synthesis
Precursor in Non-Biological Organic Synthesis (e.g., fine chemicals, reagents)
There is no available data in the searched literature detailing the use of 3-Chloro-4,5-dimethoxypyridine as a precursor for the synthesis of fine chemicals or reagents.
Supramolecular Chemistry and Self-Assembly Applications
There is no available data in the searched literature describing the application or study of this compound in the context of supramolecular chemistry or self-assembly.
Future Research Directions and Emerging Methodologies for 3 Chloro 4,5 Dimethoxypyridine Chemistry
Development of Highly Sustainable and Atom-Economical Synthetic Pathways
Future research will undoubtedly focus on developing greener synthetic routes to 3-Chloro-4,5-dimethoxypyridine that minimize waste and maximize the incorporation of starting material into the final product. A key area of exploration will be the move away from classical, stoichiometric reagents towards catalytic systems. For instance, the development of novel catalysts for direct C-H activation and functionalization of pyridine (B92270) rings could provide a more atom-economical alternative to traditional multi-step sequences that often involve protecting groups and generate significant waste.
Another promising avenue is the use of greener solvents and reaction media. Research into utilizing bio-based solvents, supercritical fluids like CO2, or even solvent-free reaction conditions will be critical in reducing the environmental footprint of its synthesis. The principles of green chemistry, such as minimizing energy consumption by exploring lower-temperature catalytic cycles, will be central to these new methodologies.
Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Parameters
| Parameter | Traditional Synthesis (Illustrative) | Future Sustainable Pathway (Target) |
|---|---|---|
| Chlorinating Agent | Stoichiometric (e.g., SO2Cl2) | Catalytic with benign Cl source (e.g., NaCl) |
| Solvent | Chlorinated hydrocarbons (e.g., CHCl3) | Bio-based solvents, water, or supercritical CO2 |
| Atom Economy | Low to Moderate | High (>90%) |
| Waste Generated | High (stoichiometric byproducts) | Minimal (catalyst recycled) |
| Energy Input | High (reflux temperatures) | Lower (catalyzed, ambient temperature) |
Continuous Flow Synthesis Optimization for Industrial Scale-Up
The transition from batch processing to continuous flow synthesis represents a significant opportunity for the industrial production of this compound. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic or hazardous reactions.
Optimizing a continuous flow process for this compound would involve the design of specific reactor modules, potentially including packed-bed reactors with immobilized catalysts or reagents. Such a setup would allow for the seamless integration of reaction and purification steps, significantly reducing production time and operational costs. Research will focus on developing robust and long-lasting catalytic systems suitable for prolonged use in a flow environment. The ability to rapidly screen reaction conditions using automated flow platforms will accelerate the discovery of optimal production parameters.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis. For this compound, these tools can be employed to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even design novel synthetic pathways. By training algorithms on vast datasets of known chemical transformations, ML models can identify subtle patterns and relationships that are not immediately obvious to human chemists.
This predictive power can be harnessed to explore the chemical space around this compound more efficiently. For instance, an AI platform could predict the most effective catalyst for a specific cross-coupling reaction or forecast the likelihood of side-product formation under different conditions. This would minimize the need for extensive trial-and-error experimentation, saving time and resources.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Future research will aim to uncover new ways in which this compound can react, moving beyond its established use in cross-coupling and nucleophilic substitution reactions. The electronic nature of the pyridine ring, influenced by both the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) groups, presents a unique platform for exploring unconventional transformations.
Areas of interest could include late-stage C-H functionalization at the C-2 or C-6 positions, which are activated by the ring nitrogen. Furthermore, harnessing the methoxy groups as directing or leaving groups under specific catalytic conditions could open up new avenues for skeletal editing of the pyridine core. The use of photoredox catalysis or electrosynthesis could also unlock novel reactivity patterns, enabling transformations that are difficult to achieve using traditional thermal methods.
Advanced In-Situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms is crucial for optimization and control. The application of advanced in-situ spectroscopic techniques, such as ReactIR (Infrared), Raman spectroscopy, and Process NMR (Nuclear Magnetic Resonance), will allow for real-time monitoring of reactions involving this compound.
By observing the concentration of reactants, intermediates, and products as the reaction progresses, chemists can gain precise mechanistic insights. This data is invaluable for identifying reaction bottlenecks, detecting transient intermediates, and optimizing conditions to maximize yield and minimize impurities. When coupled with continuous flow systems, in-situ monitoring provides the foundation for automated process control and self-optimizing reactors.
Table 2: In-Situ Spectroscopic Techniques for Reaction Analysis
| Technique | Information Gained | Application in Synthesis of Derivatives |
|---|---|---|
| ReactIR (FT-IR) | Monitors functional group changes (e.g., C-Cl, C-O) | Tracks consumption of the chloro-group in real-time during a substitution reaction. |
| Raman Spectroscopy | Sensitive to non-polar bonds and aromatic rings | Observes changes in the pyridine ring structure during functionalization. |
| Process NMR | Provides detailed structural information | Quantifies the formation of product and byproducts without the need for sampling. |
Synthesis and Application of Advanced Heterocyclic Scaffolds derived from this compound
The true value of this compound lies in its potential as a starting material for more complex and valuable molecules. Future research will focus on using it as a cornerstone for building advanced heterocyclic scaffolds. This involves developing synthetic strategies to fuse other rings onto the pyridine core, creating polycyclic systems with novel three-dimensional structures.
For example, sequential cross-coupling and cyclization reactions could be designed to construct libraries of compounds for screening in drug discovery or materials science. The strategic placement of the chloro and methoxy groups provides multiple handles for diversification, allowing for the systematic exploration of structure-activity relationships in the resulting scaffolds. The development of one-pot, multi-component reactions starting from this compound will be a particularly efficient approach to generating molecular complexity.
Q & A
Q. What are the standard synthetic routes for 3-Chloro-4,5-dimethoxypyridine, and how can reaction conditions be optimized?
The compound is synthesized via condensation reactions involving 3-chloro-4,5-dimethoxy benzaldehyde and ketones under alkaline conditions. A typical protocol involves refluxing equimolar reactants in ethanol with 40% aqueous KOH for 24 hours, followed by acidification with HCl to precipitate the product . Optimization may include adjusting reaction time, solvent polarity (e.g., methanol vs. ethanol), or base concentration to improve yield. Crystallization from methanol yields light yellow needles with >95% purity in some cases .
Q. What spectroscopic methods are most reliable for characterizing this compound?
FTIR and NMR are critical for structural confirmation. Key FTIR peaks include C-Cl stretching (~750 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) . For ¹H NMR, methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) are diagnostic. ¹³C NMR should show signals for methoxy carbons (~55 ppm) and chlorinated aromatic carbons (~115–130 ppm). HPLC can quantify purity (>98%) using reverse-phase columns with UV detection at 254 nm .
Q. How should researchers purify this compound to minimize byproducts?
Acid-base extraction is effective: after synthesis, the crude product is dissolved in a polar solvent (e.g., methanol), filtered, and recrystallized. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves chlorinated byproducts. TLC (Rf ~0.5 in 7:3 hexane:EtOAc) monitors purity .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved for this compound derivatives?
Contradictions often arise from rotational isomers or solvent effects. For example, methoxy group splitting in ¹H NMR may indicate restricted rotation. Use variable-temperature NMR to confirm dynamic processes. 2D techniques (HSQC, HMBC) can assign ambiguous peaks, while isotopic labeling (e.g., deuteration) clarifies exchangeable protons .
Q. What computational methods are suitable for predicting the reactivity of this compound in substitution reactions?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reliably predicts electrophilic aromatic substitution sites. Frontier molecular orbital (FMO) analysis identifies electron-rich positions (e.g., para to methoxy groups) prone to chlorination or coupling . Solvent effects (e.g., ethanol vs. DMF) are modeled using the Polarizable Continuum Model (PCM) .
Q. How does regioselectivity in chlorination of this compound derivatives vary under acidic vs. neutral conditions?
Under acidic conditions (pH <3), hypochlorite (HOCl) favors electrophilic attack at the para position to methoxy groups due to protonation-induced charge localization. Neutral conditions promote radical pathways, leading to mixed regioisomers. LC-MS/MS with isotopic labeling (e.g., ³⁷Cl) tracks substitution patterns .
Q. What experimental designs are recommended for evaluating the antimicrobial activity of this compound analogs?
Use agar dilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks. Structure-activity relationships (SAR) are derived by modifying substituents (e.g., replacing methoxy with ethoxy) and testing against enzyme targets (e.g., dihydrofolate reductase) .
Q. How can reaction intermediates in multi-step syntheses of this compound derivatives be stabilized?
Nitration intermediates (e.g., nitro-pyridines) are stabilized using low temperatures (0–5°C) and anhydrous conditions. For chloromethylation, employ phase-transfer catalysts (e.g., TBAB) to enhance solubility of NaOCl in organic solvents. Real-time monitoring via FTIR or Raman spectroscopy prevents over-reaction .
Notes
- Avoid commercial sources (e.g., ) per user guidelines.
- Methodological rigor is prioritized, with citations from peer-reviewed papers (e.g., ).
- Advanced questions integrate experimental and computational approaches to address research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
